molecular formula C3H6N4 B15304772 N-methyl-2H-1,2,3-triazol-4-amine

N-methyl-2H-1,2,3-triazol-4-amine

Cat. No.: B15304772
M. Wt: 98.11 g/mol
InChI Key: ZOGSYJVIRUPBEA-UHFFFAOYSA-N
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Description

N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their stability, aromaticity, and ability to participate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE typically involves the cycloaddition reaction between azides and alkynes, known as the “click chemistry” approach. This reaction is catalyzed by copper (I) ions and proceeds efficiently under mild conditions. The general reaction scheme is as follows:

    Azide-Alkyne Cycloaddition:

Industrial Production Methods

Industrial production of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE may involve large-scale click chemistry reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Mechanism of Action

The mechanism of action of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding, electrostatic interactions, and π-stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C3H6N4

Molecular Weight

98.11 g/mol

IUPAC Name

N-methyl-2H-triazol-4-amine

InChI

InChI=1S/C3H6N4/c1-4-3-2-5-7-6-3/h2H,1H3,(H2,4,5,6,7)

InChI Key

ZOGSYJVIRUPBEA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNN=C1

Origin of Product

United States

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